Quinolin-3-ylmethanamine hydrochloride
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Overview
Description
Quinolin-3-ylmethanamine hydrochloride is a chemical compound with the molecular formula C10H12Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including quinolin-3-ylmethanamine hydrochloride, can be achieved through various methods. Some common synthetic routes include:
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and sulfuric acid, using an oxidizing agent like nitrobenzene.
Doebner-Miller Reaction: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include:
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate chemical reactions, reducing reaction time and energy consumption.
Solvent-Free Reactions: These reactions are carried out without the use of solvents, making the process more environmentally friendly.
Catalytic Systems: The use of recyclable catalysts, such as clay or ionic liquids, to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Quinolin-3-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
quinolin-3-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-5,7H,6,11H2;1H |
InChI Key |
JZAPBZVMLZMIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CN.Cl |
Origin of Product |
United States |
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